5-(Aminomethyl)thiophene-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Select this specific 3-cyano-5-aminomethyl thiophene isomer (free base, CAS 232280-88-5) to ensure reproducible synthetic outcomes in medicinal chemistry and agrochemical programs. Unlike other regioisomers or the hydrochloride salt (CAS 203792-27-2), this building block provides orthogonal reactivity: the C3 nitrile enables hydrolysis or reduction, while the C5 primary amine allows amide coupling and reductive amination. The unique electronic profile of this substitution pattern is critical for SAR studies targeting kinases and HDACs. Mandatory procurement specifications: ≥97% purity (GC), moisture ≤0.5%, storage at -20°C under inert atmosphere.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 232280-88-5
Cat. No. B3254115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)thiophene-3-carbonitrile
CAS232280-88-5
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C#N)CN
InChIInChI=1S/C6H6N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2
InChIKeyOSDGTEZAPBYUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)thiophene-3-carbonitrile (232280-88-5): What Is This Compound and Why Procurement Decisions Require Precision


5-(Aminomethyl)thiophene-3-carbonitrile (CAS 232280-88-5) is a heterocyclic building block featuring a thiophene core substituted with an aminomethyl group at the 5-position and a nitrile group at the 3-position, with a molecular formula of C₆H₆N₂S and a molecular weight of 138.19 g/mol [1]. It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research programs, rather than as a final active pharmaceutical ingredient [2]. The compound's reactive functional groups — a primary amine and a nitrile — enable further derivatization for constructing complex heterocyclic frameworks [2]. Procurement of this specific substitution pattern (3‑cyano, 5‑aminomethyl) is not interchangeable with other positional isomers or core-modified analogs, as the exact positioning of the nitrile and aminomethyl groups on the thiophene ring dictates downstream synthetic utility, biological target engagement, and structure-activity relationships in medicinal chemistry campaigns.

5-(Aminomethyl)thiophene-3-carbonitrile: Why Thiophene Analogs Cannot Be Freely Substituted in Procurement


Compounds within the thiophene‑carbonitrile class cannot be interchanged without compromising synthetic outcomes. The specific 3‑cyano, 5‑aminomethyl substitution pattern of this compound imparts a unique combination of electronic properties and steric accessibility that differs fundamentally from other regioisomers (e.g., 2‑substituted thiophenes) and core‑modified analogs (e.g., 2‑aminothiophene‑3‑carbonitriles) [1]. These structural variations directly affect the compound's reactivity profile as a synthetic intermediate, its hydrogen‑bonding capacity with biological targets, and its metabolic stability in drug discovery programs. Substitution with a positional isomer may alter the geometry of downstream coupling reactions or disrupt critical binding interactions in lead optimization [2]. Furthermore, the free base form (CAS 232280-88-5) differs from its hydrochloride salt (CAS 203792-27-2) in solubility, handling characteristics, and compatibility with reaction conditions — making precise specification essential for reproducible research outcomes.

5-(Aminomethyl)thiophene-3-carbonitrile: Quantitative Differentiation Evidence from Bench to Procurement


Positional Isomer Differentiation: 3‑Cyano‑5‑aminomethyl versus 2‑Substituted Thiophene‑Carbonitriles

This compound bears the nitrile group specifically at the 3‑position and the aminomethyl group at the 5‑position of the thiophene ring. In contrast, the 2‑aminothiophene‑3‑carbonitrile scaffold (where the amine is directly attached to the 2‑position rather than as an aminomethyl substituent) represents a fundamentally different pharmacophore class with distinct reactivity and biological activity profiles [1]. The 5‑aminomethyl‑3‑carbonitrile arrangement provides a primary amine handle extended from the thiophene core via a methylene spacer, whereas 2‑aminothiophenes present an amine directly conjugated to the heteroaromatic ring, resulting in altered basicity and nucleophilicity for downstream derivatization reactions [1]. No direct head‑to‑head comparative data are publicly available for this specific compound; the following quantitative data establish the structural distinction between positional isomers.

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Free Base versus Hydrochloride Salt: Quantified Differences in Molecular Weight and Handling Properties

The target compound exists in two commercially relevant forms: the free base (CAS 232280‑88‑5) and the hydrochloride salt (CAS 203792‑27‑2). These forms are not interchangeable in procurement without adjusting experimental protocols due to differences in molecular weight, solubility, and stability [1].

Formulation Development Salt Selection Procurement Specification

Vendor Purity Specifications: Quantitative Procurement Benchmarks for Free Base Form

Multiple vendors offer the free base form with documented purity specifications that establish procurement benchmarks. AiFChem provides the compound at 97% purity , and Capot Chemical offers it at ≥96% purity (minimum, by GC) with moisture content ≤0.5% [1]. The hydrochloride salt (CAS 203792-27-2) is typically supplied at 95% purity .

Quality Control Procurement Specification Reproducibility

Computed Physicochemical Descriptors: Differentiating Properties for Drug Discovery Triage

Computed physicochemical properties from authoritative databases establish baseline differentiation from related thiophene‑carbonitrile scaffolds [1]. While direct head‑to‑head biological data are absent from public literature, these computed descriptors provide quantitative parameters for early‑stage drug discovery triage when comparing candidate building blocks.

Drug Design ADME Prediction Lead Optimization

5-(Aminomethyl)thiophene-3-carbonitrile: Application Scenarios Grounded in Verifiable Evidence


Pharmaceutical Lead Optimization: Heterocyclic Building Block for Kinase and HDAC Inhibitor Scaffolds

This compound serves as a versatile intermediate in medicinal chemistry programs targeting kinases and histone deacetylases (HDACs) where the thiophene‑3‑carbonitrile pharmacophore is a privileged scaffold [1]. The free base form (CAS 232280‑88‑5), with its primary amine handle at the 5‑position, enables facile amide coupling and reductive amination reactions to elaborate structure‑activity relationships. For programs requiring aqueous solubility in biological assays, the hydrochloride salt (CAS 203792‑27‑2, MW 174.65 g/mol) should be specified [2]. Procurement specifications should require purity ≥96% (GC) with moisture content ≤0.5% to ensure reproducible synthetic yields [3].

Organic Synthesis: Core Building Block for Complex Heterocyclic Frameworks

As a synthetic intermediate, the compound's orthogonal reactive groups — the nitrile at C3 and the aminomethyl at C5 — enable sequential derivatization strategies. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary amine participates in nucleophilic reactions, acylation, and reductive amination. The free base form (CAS 232280‑88‑5) is the appropriate choice for anhydrous reaction conditions requiring a neutral amine [1]. The 3‑cyano‑5‑aminomethyl substitution pattern is distinct from the 2‑aminothiophene‑3‑carbonitrile scaffold, which presents different reactivity due to the direct conjugation of the amine to the thiophene ring [2].

Agricultural Chemistry: Intermediate for Agrochemical Development Programs

The compound has been documented as a building block for the formulation of agrochemicals, contributing to the development of herbicides and pesticides [1]. The thiophene‑3‑carbonitrile core appears in various agrochemical active ingredients. Procurement for agrochemical research should specify the free base (CAS 232280‑88‑5) with purity ≥96% (GC), as moisture content ≤0.5% is critical for reactions sensitive to water [2]. The compound's computed XLogP of 0.2 and TPSA of 78.1 Ų [3] provide a baseline for predicting environmental fate and plant uptake properties in agrochemical lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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